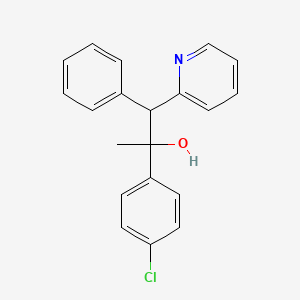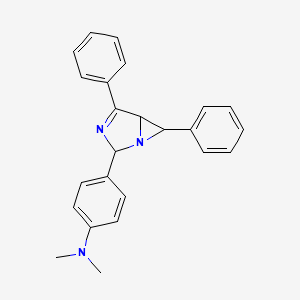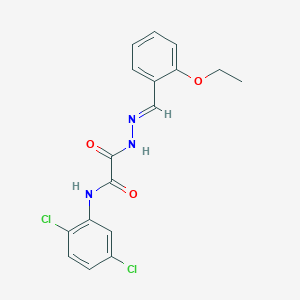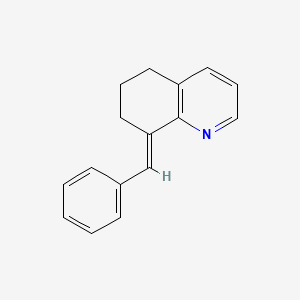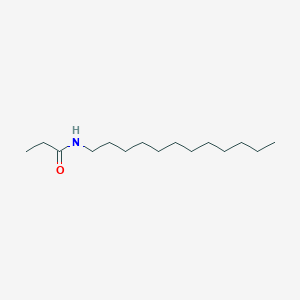
Propanamide, N-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-DODECYL-PROPIONAMIDE is an organic compound with the molecular formula C15H31NO. It is a member of the amide family, characterized by the presence of a propionamide group attached to a dodecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-DODECYL-PROPIONAMIDE can be synthesized through the reaction of dodecylamine with propionic acid or its derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
C12H25NH2 + CH3CH2COOH → C12H25CONHCH2CH3 + H2O
Industrial Production Methods
In industrial settings, the production of N-DODECYL-PROPIONAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-DODECYL-PROPIONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and propionic acid.
Reduction: Dodecylamine and propylamine.
Substitution: Hydroxylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-DODECYL-PROPIONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of N-DODECYL-PROPIONAMIDE involves its interaction with lipid membranes. The dodecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in the solubilization of membrane proteins and the enhancement of drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- N-DODECYL-2,2-DIMETHYL-PROPIONAMIDE
- N-DODECYL-2-PHENOXY-PROPIONAMIDE
- N-DODECYL-ISOBUTYRAMIDE
Uniqueness
N-DODECYL-PROPIONAMIDE is unique due to its specific chain length and amide group, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
62855-82-7 |
|---|---|
Fórmula molecular |
C15H31NO |
Peso molecular |
241.41 g/mol |
Nombre IUPAC |
N-dodecylpropanamide |
InChI |
InChI=1S/C15H31NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h3-14H2,1-2H3,(H,16,17) |
Clave InChI |
URMJLBKGJTXVGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


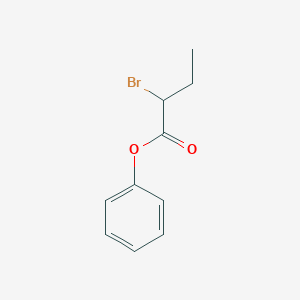


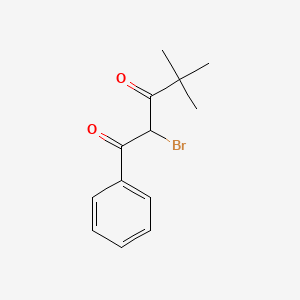


![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)

